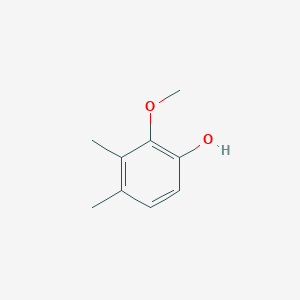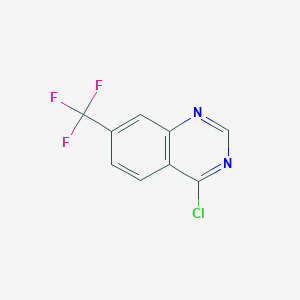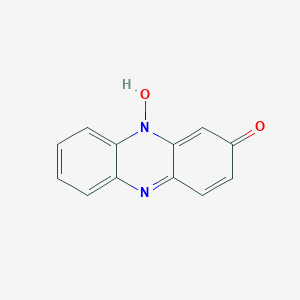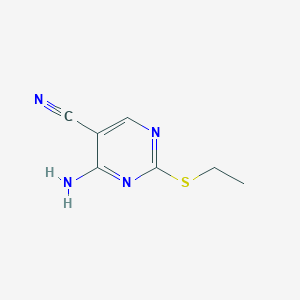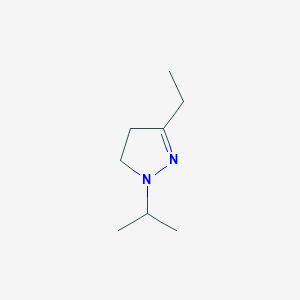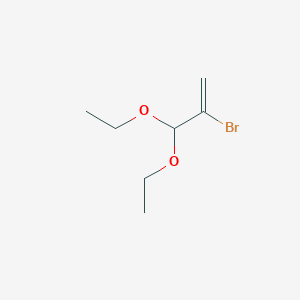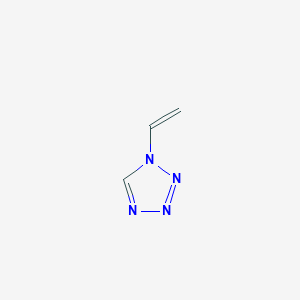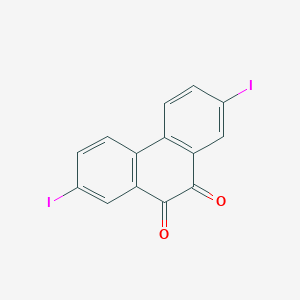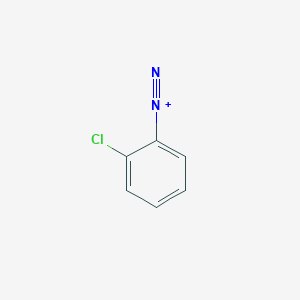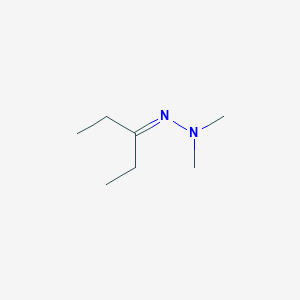
3-Pentanone, dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, dimethylhydrazone, also known as 2,4-dimethyl-3-pentanone hydrazone, is an organic compound that is widely used in scientific research. It is a colorless, odorless, and stable liquid that is soluble in water and most organic solvents. This compound has been extensively studied for its unique properties and applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 3-Pentanone, dimethylhydrazone is not fully understood. However, it is believed to act as a carbonyl scavenger, reacting with carbonyl compounds to form stable hydrazones. This reaction is widely used in analytical chemistry for the determination of carbonyl compounds.
Efectos Bioquímicos Y Fisiológicos
There are no known biochemical or physiological effects of 3-Pentanone, dimethylhydrazone. However, it is important to handle this compound with care as it is toxic and can cause irritation to the skin, eyes, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Pentanone, dimethylhydrazone in lab experiments is its stability and solubility in a wide range of solvents. It is also relatively easy to synthesize and purify. However, its toxicity and potential health hazards should be taken into consideration when handling this compound.
Direcciones Futuras
There are several future directions for research on 3-Pentanone, dimethylhydrazone. One potential area of interest is the development of new synthetic routes and methods for the preparation of this compound. Another area of interest is the investigation of its potential applications in the production of advanced materials and polymers. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in analytical chemistry and other fields of research.
Métodos De Síntesis
The synthesis of 3-Pentanone, dimethylhydrazone involves the reaction of 3-pentanone with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction proceeds at room temperature and yields a pure product that can be easily isolated and purified. This method is widely used in research laboratories and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
3-Pentanone, dimethylhydrazone has a wide range of applications in scientific research. It is commonly used as a reagent in analytical chemistry for the determination of carbonyl compounds. It is also used in the synthesis of various organic compounds and as a building block in the preparation of complex molecules. In addition, it is used as a solvent in chromatography and as a stabilizer in the production of polymers.
Propiedades
Número CAS |
16795-73-6 |
|---|---|
Nombre del producto |
3-Pentanone, dimethylhydrazone |
Fórmula molecular |
C7H16N2 |
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
N-methyl-N-(pentan-3-ylideneamino)methanamine |
InChI |
InChI=1S/C7H16N2/c1-5-7(6-2)8-9(3)4/h5-6H2,1-4H3 |
Clave InChI |
LXFGNBFOJJSPPZ-UHFFFAOYSA-N |
SMILES |
CCC(=NN(C)C)CC |
SMILES canónico |
CCC(=NN(C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
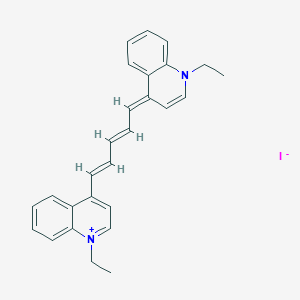
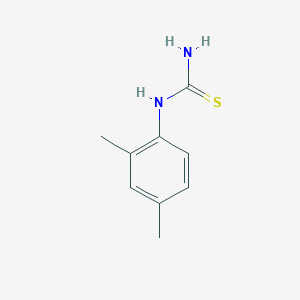
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)

